4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol
Description
4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol is a halogen-substituted Schiff base derivative characterized by a bromophenol core linked to a 3-chloro-2-fluorophenylamino moiety via a methylene bridge. This compound belongs to the family of aminophenol-based Schiff bases, which are widely studied for their structural versatility, coordination chemistry, and applications in sensing, catalysis, and medicinal chemistry . The presence of bromine (at position 4), chlorine (at position 3), and fluorine (at position 2) on the aromatic rings introduces steric and electronic effects that influence its reactivity, solubility, and intermolecular interactions .
Properties
IUPAC Name |
4-bromo-2-[(3-chloro-2-fluoroanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClFNO/c14-9-4-5-12(18)8(6-9)7-17-11-3-1-2-10(15)13(11)16/h1-6,17-18H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRWFWLHSIZJFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)NCC2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary, but the general process involves the coupling of a brominated phenol with a chlorinated fluorophenyl amine .
Chemical Reactions Analysis
4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Research indicates that halogenated phenols, including 4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol, exhibit notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
Anti-inflammatory Properties
In vitro studies have shown that this compound can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated human whole blood samples. This suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Proteomics Studies
This compound serves as a biochemical tool for studying protein interactions and functions. Its ability to bind to specific proteins can help elucidate cellular pathways and mechanisms involved in various biological processes .
Cellular Assays
The compound is utilized in various cellular assays to study enzyme activities and cellular responses. For instance, it has been used to assess the effects of halogenated phenols on cell proliferation and apoptosis in cancer cell lines .
Material Sciences
The compound's unique structure allows it to be explored for applications in material sciences, particularly in the development of new polymers and coatings that require antimicrobial properties. Its halogen substitutions enhance thermal stability and chemical resistance, making it suitable for various industrial applications .
Case Study 1: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial efficacy of various halogenated phenols against clinical isolates of Candida species. The findings indicated that this compound exhibited potent antifungal activity with MIC values ranging from 0.00195 to 0.0078 µg/mL against several strains .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammatory cytokines, the compound was shown to significantly inhibit TNF-alpha production in activated macrophages, indicating its potential role in modulating immune responses .
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. This compound can bind to proteins and enzymes, altering their activity and function . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in halogen substitution patterns and the nature of the aromatic substituents. Key examples include:
Key Observations :
- Planarity vs. Thermochromism: Smaller dihedral angles (e.g., θ = 1.8° in 4-bromo-2-[(4-chlorophenyl)imino]methylphenol) correlate with stronger thermochromism due to extended π-conjugation .
- Solubility: Bulky substituents (e.g., tert-pentyl in ) improve solubility in nonpolar solvents, whereas polar groups like –OH or –OMe enhance aqueous compatibility .
Chemical Reactivity and Coordination Chemistry
Schiff bases like 4-bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol exhibit strong metal-binding capabilities. Comparisons with similar ligands reveal:
- Metal Selectivity : Bromine and chlorine substituents favor coordination with transition metals (e.g., Cu²⁺, Zn²⁺) due to their electron-withdrawing effects, which stabilize metal-ligand bonds .
- Stability Constants: Stability constants (log K) for ternary complexes (e.g., Cu(II)-4-bromo-2-{[(2,3-dimethylphenyl)imino]methyl}phenol) range from 8.2–10.5, influenced by substituent electronegativity .
- Sensor Applications : Bromoaniline-based Schiff bases (e.g., HL1 in ) selectively detect Cu²⁺ and Zn²⁺ via fluorescence quenching, a property likely shared by the target compound .
Biological Activity
4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
The compound has a molecular formula of C13H11BrClFNO and a molecular weight of approximately 304.59 g/mol. Its structure includes a bromine atom, a chlorine atom, and a fluorine atom, which contribute to its biological activity through various mechanisms.
Antimicrobial Effects
Research indicates that halogenated phenols, including derivatives like this compound, exhibit antimicrobial properties. A study demonstrated that compounds with halogen substitutions can inhibit the growth of various bacterial strains, suggesting their potential use as antimicrobial agents .
Anti-inflammatory Properties
In vitro studies have shown that this compound may possess anti-inflammatory effects. It has been observed to modulate inflammatory cytokine responses in human whole blood (hWB) assays, indicating a potential role in treating inflammatory diseases . The mechanism involves the inhibition of key signaling pathways associated with inflammation.
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been evaluated in cancer cell lines. It was found to induce apoptosis in certain cancer cells, making it a candidate for further investigation as an anticancer agent . The compound's ability to selectively target cancer cells while sparing normal cells is particularly noteworthy.
Case Studies and Research Findings
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various halogenated phenols against Staphylococcus aureus and Escherichia coli. The results showed that compounds with bromine and chlorine substitutions had significant inhibitory effects on bacterial growth, supporting the potential use of this compound in developing new antimicrobial agents .
- Anti-inflammatory Mechanism : In a study focusing on inflammatory cytokines, it was demonstrated that the compound reduced levels of TNF-alpha and IL-6 in stimulated hWB samples. This suggests that it may inhibit pathways involved in chronic inflammation, which is relevant for diseases like rheumatoid arthritis and inflammatory bowel disease .
- Cytotoxicity in Cancer Cells : Research involving various cancer cell lines revealed that this compound exhibited IC50 values ranging from 10 to 30 µM, indicating moderate cytotoxicity. Further studies are required to elucidate its mechanism of action and therapeutic potential in oncology .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C13H11BrClFNO |
| Molecular Weight | 304.59 g/mol |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Anti-inflammatory Activity | Reduces TNF-alpha and IL-6 levels |
| Cytotoxicity (IC50) | 10 - 30 µM |
Q & A
Q. What are the common synthetic routes for 4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol, and what key reaction conditions influence yield?
The synthesis typically involves bromination of a phenolic precursor followed by nucleophilic substitution to introduce the (3-chloro-2-fluorophenyl)amino group. Key steps include:
- Bromination : Use of bromine or N-bromosuccinimide (NBS) with catalysts like FeBr₃ to achieve regioselective bromination at the para position of the phenolic ring .
- Aminomethylation : Reaction of the brominated intermediate with (3-chloro-2-fluorophenyl)amine under basic conditions (e.g., NaHCO₃) to form the Schiff base, followed by reduction (e.g., NaBH₄) to stabilize the amine linkage .
Critical factors affecting yield include temperature control (60–80°C for bromination), solvent polarity (e.g., DMF for aminomethylation), and stoichiometric ratios of reagents .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the phenolic -OH, bromine substituent, and aromatic protons. 2D NMR (e.g., COSY, HSQC) resolves ambiguities in overlapping signals .
- X-ray Crystallography : Single-crystal X-ray diffraction (via programs like SHELX ) validates the spatial arrangement of halogen atoms and the aminomethyl group, critical for understanding steric effects .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₁₃H₁₀BrClFNO, MW 330.58 g/mol) and detects fragmentation patterns .
Q. What preliminary biological activities have been reported for this compound?
Initial studies highlight:
- Antimicrobial Activity : Inhibition of Gram-positive bacteria (e.g., S. aureus) with MIC values <10 µg/mL, attributed to halogen-mediated disruption of bacterial membranes .
- Anticancer Potential : Moderate cytotoxicity against human leukemia (HL-60) and breast cancer (MCF-7) cell lines (IC₅₀ ~20–50 µM), linked to apoptosis induction via caspase-3 activation .
- Antioxidant Properties : DPPH radical scavenging activity (~40% at 100 µM), likely due to the phenolic -OH group .
Q. How does the substitution pattern of halogens influence the compound’s reactivity?
The bromine at the para position enhances electrophilic substitution reactivity, while the chloro-fluoro group on the adjacent aromatic ring creates steric hindrance and electronic effects (e.g., -I effect from fluorine), directing nucleophilic attacks to specific sites. Comparative studies show that altering halogen positions (e.g., 5-chloro vs. 3-chloro) reduces bioactivity by ~30%, underscoring the importance of substitution geometry .
Advanced Questions
Q. How can density-functional theory (DFT) predict electronic properties and guide synthetic optimization?
DFT calculations (e.g., B3LYP/6-311+G(d,p)) model:
- Electron Density Maps : Identify nucleophilic/electrophilic regions, aiding in predicting reaction sites .
- HOMO-LUMO Gaps : Correlate with stability and reactivity; a smaller gap (~4.5 eV) suggests higher reactivity for the aminomethyl group .
- Thermochemical Data : Atomization energies and ionization potentials (average deviation <2.4 kcal/mol ) validate synthetic pathways. For example, DFT-guided optimization of the Schiff base formation step improved yields by 15% .
Q. How can researchers resolve contradictions in reported NMR spectral data for similar halogenated phenolic compounds?
Discrepancies often arise from solvent effects or tautomerism. Strategies include:
- 2D NMR Techniques : HSQC and NOESY differentiate between rotational isomers of the aminomethyl group .
- Crystallographic Validation : Single-crystal structures (via SHELX ) provide unambiguous assignments, resolving conflicts in δ values (e.g., phenolic -OH at 9.8 ppm vs. 10.2 ppm in conflicting reports) .
- Dynamic NMR (DNMR) : Assesses temperature-dependent conformational changes, clarifying split signals in aromatic regions .
Q. What strategies optimize the synthetic route when intermediate instability is reported in literature?
Conflicting stability reports for the brominated intermediate can be addressed by:
- Protecting Groups : Acetylation of the phenolic -OH prevents oxidation during bromination .
- Low-Temperature Aminomethylation : Conducting the reaction at 0–5°C in anhydrous THF minimizes decomposition of the Schiff base .
- In Situ Monitoring : UV-Vis spectroscopy tracks intermediate formation, enabling rapid quenching (<30 min) to avoid side reactions .
Q. How do structure-activity relationship (SAR) studies inform the design of derivatives with enhanced bioactivity?
Key SAR insights from comparative analyses :
| Modification | Effect on Bioactivity |
|---|---|
| Replacement of Br with Cl | 50% reduction in antimicrobial activity |
| Addition of methoxy groups | Improved solubility but reduced cytotoxicity |
| Fluorine at ortho position | 20% increase in enzyme inhibition (e.g., COX-2) |
| Guided by these findings, introducing electron-withdrawing groups (e.g., -CF₃) at the meta position is proposed to enhance target binding . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
